molecular formula C24H38INO2 B2602276 {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}diethylmethylazanium iodide CAS No. 1106884-65-4

{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}diethylmethylazanium iodide

Cat. No.: B2602276
CAS No.: 1106884-65-4
M. Wt: 499.477
InChI Key: JCVJGSQVJDGLSL-UHFFFAOYSA-M
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Description

{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}diethylmethylazanium iodide (CAS 1106884-65-4) is a complex quaternary ammonium salt of interest in advanced materials science and medicinal chemistry research. Its molecular structure integrates several pharmacologically significant motifs. The rigid, lipophilic adamantane cage is known to enhance metabolic stability and influence bioavailability, a property exploited in various therapeutics . This core is linked via a phenoxy group to a 2-hydroxypropyl spacer, which can improve aqueous solubility and provide a handle for further chemical functionalization . The diethylmethylazanium group confers a permanent positive charge, characteristic of quaternary ammonium compounds , making it suitable for applications requiring surface activity, phase-transfer catalysis, or the modification of interfacial properties . The iodide counterion ensures good stability and solubility in polar solvents. This unique combination of structural features suggests potential as a valuable building block in supramolecular chemistry for constructing organized assemblies, or as a cationic surfactant in nanotechnology. In pharmaceutical research, the structural attributes of its components suggest potential for exploring new chemical entities, particularly for targets where lipophilicity and membrane interaction are critical. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]-diethyl-methylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38NO2.HI/c1-4-25(3,5-2)16-22(26)17-27-23-8-6-21(7-9-23)24-13-18-10-19(14-24)12-20(11-18)15-24;/h6-9,18-20,22,26H,4-5,10-17H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVJGSQVJDGLSL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}diethylmethylazanium iodide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, followed by the introduction of the phenoxy group. The final step involves the quaternization of the nitrogen atom with diethylmethylamine and subsequent iodide ion exchange.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}diethylmethylazanium iodide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Silver nitrate in aqueous solution for iodide replacement.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various quaternary ammonium salts.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of adamantane derivatives, including those akin to {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}diethylmethylazanium iodide. The adamantane nucleus is recognized for its effectiveness as a pharmacophore in numerous chemotherapeutic agents.

Case Studies

A notable study evaluated the cytotoxic effects of adamantyl isothiourea derivatives against five human tumor cell lines using the MTT assay. The findings revealed that compounds derived from adamantane exhibited significant activity, particularly against hepatocellular carcinoma (HCC). The most effective compounds demonstrated half maximal inhibitory concentration (IC50) values below 10 µM across multiple cell lines, indicating strong potential as chemotherapeutic agents .

CompoundCancer Cell LineIC50 (µM)
5Hep-G2<10
6HCT-116<10
5HeLa<10
6MCF-7<10

In Vivo Studies

In vivo studies further substantiate the anticancer efficacy of adamantane derivatives. In a rat model induced with HCC via thioacetamide administration, treatment with selected compounds resulted in significant reductions in serum markers associated with liver damage and tumor growth, such as ALT, AST, and α-fetoprotein levels .

Histopathological Analysis

Histological examinations revealed that treated rats exhibited reduced tumorigenesis and inflammation compared to untreated controls. This suggests that compounds like this compound may not only inhibit cancer cell proliferation but also mitigate associated tissue damage .

Broader Pharmacological Implications

The pharmacological profile of adamantane derivatives extends beyond anticancer activity. Their ability to modulate inflammatory pathways positions them as candidates for treating other conditions characterized by chronic inflammation.

Potential Applications

  • Antiviral Agents : Adamantane derivatives have demonstrated antiviral properties against various viruses, including influenza and HIV .
  • Neuroprotective Effects : Some studies suggest that these compounds may have neuroprotective effects, making them relevant in neurodegenerative disease research.

Mechanism of Action

The mechanism of action of {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}diethylmethylazanium iodide involves its interaction with molecular targets such as enzymes and receptors. The adamantane structure allows for strong binding affinity, while the phenoxy and quaternary ammonium groups contribute to its biological activity. Pathways involved may include inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share core motifs but differ in substituents, receptor selectivity, and pharmacokinetic properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (Identifier) Key Structural Features Receptor Affinity Solubility Pharmacokinetic Notes
Target Compound Adamantylphenoxy, diethylmethylazanium iodide β-AR (putative) Moderate (polar solvents) High lipophilicity; limited CNS penetration due to quaternary ammonium
CGP12177A Benzimidazolone, tert-butylamino-hydroxypropoxy β₁/β₂-AR partial agonist Low (oxalate salt) Tertiary amine enhances CNS access
L742791 4-Hydroxyphenoxy, sulfonamide-iodobenzene β₃-AR selective Low (lipophilic) Improved tissue retention due to sulfonamide
1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide Adamantylphenoxy, dimethylpiperidinium iodide Unknown (structural analog) Moderate Piperidinium ring may alter steric interactions vs. diethylmethyl
SR59230A Ethylphenoxy, tetrahydronaphthylamino oxalate β₃-AR antagonist High (oxalate salt) Short half-life due to rapid metabolism

Key Findings :

Receptor Selectivity: The adamantyl group in the target compound may enhance β-AR binding via hydrophobic interactions, similar to tert-butyl in CGP12177A . However, β₃-AR selectivity seen in L742791 is absent here, suggesting broader β-AR activity.

Solubility and Bioavailability :

  • The iodide counterion improves aqueous solubility over oxalate salts (e.g., SR59230A) but less than phosphate derivatives like SB251023 .
  • Quaternary ammonium limits blood-brain barrier penetration, unlike tertiary amines in CGP12177A or L742791 .

Metabolic Stability: Adamantane’s rigidity may reduce cytochrome P450-mediated metabolism, extending half-life relative to SR59230A’s ethylphenoxy group .

Biological Activity

The compound {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}diethylmethylazanium iodide, a quaternary ammonium salt, has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, cardioprotective, and other therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • An adamantane moiety, which is known for its unique three-dimensional structure.
  • A phenoxy group that enhances its lipophilicity and biological interactions.
  • A hydroxypropyl chain that may contribute to its solubility and reactivity.

The molecular formula is C30H40N1O3C_{30}H_{40}N_1O_3, with a molecular weight of approximately 490.2 g/mol. Its quaternary ammonium nature suggests potential interactions with biological membranes, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively .
Compound Target Bacteria MIC (mg/L) Mechanism of Action
Compound AMRSA6.25Disruption of cell wall synthesis
Compound BE. coli12.5Inhibition of protein synthesis
This compoundVarious strainsTBDTBD

Cardioprotective Effects

The compound's potential cardioprotective properties have been highlighted in various studies. It is suggested that the unique structure allows for the inhibition of soluble epoxide hydrolase, which plays a role in cardiovascular health by regulating lipid metabolism and inflammation .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study conducted on a related compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of the adamantane structure was found to enhance the interaction with bacterial membranes, leading to increased potency .
  • Cardiovascular Studies : Another investigation focused on the effects of similar adamantane derivatives on lipid profiles in animal models. The results indicated improvements in hyperlipidemia and hepatic steatosis, suggesting a beneficial role in managing metabolic disorders .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with various biological targets, supporting the hypothesis that structural modifications can lead to enhanced biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}diethylmethylazanium iodide, and how can purity be optimized?

  • Answer : The compound can be synthesized via multi-step organic reactions, starting with adamantane derivatives. A typical approach involves:

Adamantane functionalization : Bromination or acetylation of adamantane (e.g., 1-acetyladamantane) to introduce reactive sites .

Phenoxypropyl chain attachment : Coupling via nucleophilic substitution or Mitsunobu reactions to link the adamantane moiety to a hydroxypropylphenoxy group .

Quaternary ammonium formation : Alkylation with diethylmethylamine followed by iodide salt precipitation .

  • Purity Optimization : Purification via silica column chromatography (e.g., EtOAc/hexane gradients) and recrystallization. Purity validation by HPLC (>95%) and elemental analysis .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Answer : Key characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify adamantane protons (δ ~1.6–2.2 ppm) and quaternary ammonium signals (δ ~3.0–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M-I]⁺) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystalline derivatives are isolated) .

Q. What initial biological screening assays are recommended for this compound?

  • Answer : Prioritize assays based on structural analogs:

  • Receptor binding : Radioligand displacement assays for β-adrenergic or ion channel targets (e.g., using ³H-labeled CGP12177A as a reference) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or HeLa) at 1–100 µM concentrations .
  • Solubility/pharmacokinetics : Measure logP (e.g., ~3.3 for similar adamantane derivatives) and plasma stability via LC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., adamantane substitution or ammonium group variation) impact biological activity?

  • Answer :

  • Adamantane modifications : Bulky substituents (e.g., fluoro or hydroxyl groups) enhance steric shielding, altering receptor binding kinetics. For example, 4-fluoro derivatives show improved selectivity in crystallographic studies .

  • Ammonium group changes : Diethylmethylazanium vs. trimethylammonium groups affect solubility (critical micelle concentration) and membrane permeability. Compare using surface tension experiments .

  • Data-driven design : Use SAR tables to correlate substituents with IC₅₀ values (e.g., Table 1).

    Table 1 : Example Structure-Activity Relationships (SAR) for Analogous Compounds

    SubstituentLogPβ-Adrenergic IC₅₀ (nM)Solubility (mg/mL)
    Adamantane (parent)3.31200.15
    4-Fluoro-adamantane3.5850.10
    Trimethylammonium2.8>5000.45
    Data adapted from .

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting receptor affinities)?

  • Answer : Contradictions often arise from:

  • Assay conditions : Buffer composition (e.g., divalent cations) or temperature variations. Standardize protocols using reference compounds like ICYP (β-adrenergic antagonist) .
  • Stereochemical purity : Chiral centers (e.g., 2-hydroxypropyl group) may lead to enantiomer-specific activity. Confirm stereochemistry via chiral HPLC or circular dichroism .
  • Off-target effects : Screen against related receptors (e.g., α-adrenergic or dopamine receptors) to rule out cross-reactivity .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Answer :

  • Formulation : Use cyclodextrins (e.g., 2-hydroxypropyl β-cyclodextrin) or Cremophor EL to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetylated hydroxypropyl group) for delayed release .
  • Pharmacokinetic profiling : Monitor bioavailability via LC-MS in plasma and tissues after IV/PO administration .

Methodological Considerations

Q. How are computational methods applied to predict the compound’s interaction with biological targets?

  • Answer :

  • Docking studies : Use AutoDock Vina to model binding to β-adrenergic receptors (PDB: 2RH1). Focus on hydrophobic pockets accommodating adamantane .
  • MD simulations : Assess stability of quaternary ammonium group in membrane bilayers (e.g., GROMACS with CHARMM36 force field) .
  • QSAR models : Train on datasets of adamantane derivatives to predict logP, IC₅₀, and toxicity .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Answer :

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • Detection : UPLC-PDA-MS/MS to identify degradation products (e.g., adamantane oxidation or iodide loss) .
  • Quantification : Compare peak areas against fresh samples; degradation >5% warrants reformulation .

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